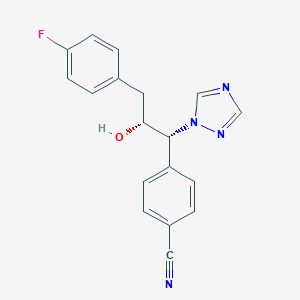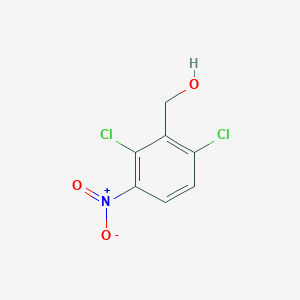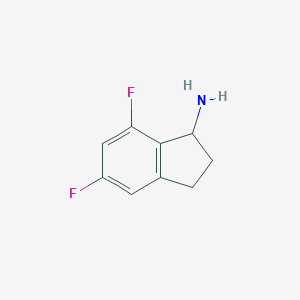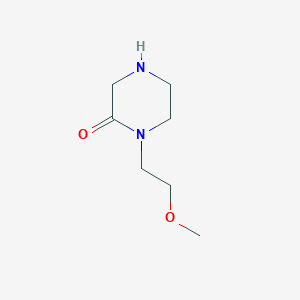
Cloruro de 2,5-dimetilfurano-3-sulfonilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonyl chloride derivatives involves the interaction of specific sulfonamide or sulfoxide groups with chlorosulfonic acid, leading to various sulfonyl chlorides. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by X-ray crystallography, which provides detailed insights into their geometric configuration. For example, the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their crystalline structure, demonstrating the arrangement of molecular frameworks and hydrogen bonding patterns that influence their chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonyl chlorides, including 2,5-dimethylfuran-3-sulfonyl chloride, undergo various chemical reactions, such as sulfonylation, to produce a wide range of compounds. These reactions are pivotal in creating sulfonamide and sulfonyl derivatives, which have diverse applications in chemistry. The reactivity of sulfonyl chlorides towards nucleophiles, such as amines, allows for the synthesis of sulfonamides, which are essential in medicinal chemistry and other fields (Wang et al., 2021).
Aplicaciones Científicas De Investigación
Oxidación fotocatalítica
2,5-Dimetilfurano es uno de los productos de la oxidación selectiva de 5-hidroximetilfurfural (HMF), un importante compuesto de plataforma de furano . Actualmente está atrayendo mucha atención debido a su potencial como nueva energía química . La oxidación fotocatalítica de HMF a 2,5-diformilfurano (DFF) tiene las ventajas de condiciones de reacción suaves, fácil separación del catalizador y el producto, verde y protección del medio ambiente .
Síntesis de biocombustibles y productos químicos finos
2,5-Dimetilfurano se considera un compuesto importante basado en biomasa que se puede utilizar no solo como biocombustible sino también como bloque de construcción para varios productos químicos finos de alto valor agregado, como p-xileno, cetona/alcohol lineal y pirrol . La conversión en un solo paso de los sacaridos a 2,5-DMF sin aislamiento de 5-HMF es más deseable debido a la mayor integración de energía y la mayor eficiencia de producción .
Síntesis orgánica
Cloruro de 2,5-dimetilfurano-3-sulfonilo es un compuesto químico versátil utilizado en la investigación científica por sus diversas aplicaciones. Sus propiedades únicas lo convierten en un candidato ideal para varios estudios, que abarcan desde la síntesis orgánica hasta la ciencia de los materiales.
Ciencia de materiales
Como se mencionó anteriormente, las propiedades únicas del this compound lo hacen adecuado para estudios en ciencia de los materiales. Podría usarse potencialmente en el desarrollo de nuevos materiales con propiedades únicas.
Regeneración del catalizador
En algunos procesos, el catalizador necesitaba regeneración después de cada 10 ciclos, lo que implicó el tratamiento del catalizador desactivado bajo flujo de H2 a 220 °C durante 2 h . This compound podría usarse potencialmente en tales procesos.
Catálisis en tándem
Un marco metal-orgánico 2D funcionalizado con ácido metálico (MOF; Pd/NUS-SO3H), como una nanosheet ultrarrfina de 3–4 nm con ácido de Lewis, ácido de Brønsted y sitios activos metálicos, se preparó en base al método de diazo para la modificación ácida y la carga metálica posterior . Este nuevo catalizador compuesto proporciona rendimientos sustancialmente más altos de DMF que todos los catalizadores reportados para diferentes sacaridos (fructosa, glucosa, celobiosa, sacarosa e inulinas) .
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-26-7 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)



![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)


